molecular formula C33H52N10O12 B14240980 L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline CAS No. 415894-82-5

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline

Cat. No.: B14240980
CAS No.: 415894-82-5
M. Wt: 780.8 g/mol
InChI Key: MLDJPZRFSMYAGX-RVWGJXKQSA-N
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Description

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline is a peptide compound composed of seven amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-threonyl, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-threonyl, L-histidyl, L-threonyl, L-prolyl, and L-glutaminyl).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like histidine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline has several scientific research applications:

    Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its therapeutic application or role in a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
  • L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline

Uniqueness

L-Glutaminyl-L-threonyl-L-threonyl-L-histidyl-L-threonyl-L-prolyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

CAS No.

415894-82-5

Molecular Formula

C33H52N10O12

Molecular Weight

780.8 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H52N10O12/c1-15(44)24(40-30(51)25(16(2)45)39-27(48)19(34)8-9-23(35)47)29(50)38-20(12-18-13-36-14-37-18)28(49)41-26(17(3)46)32(53)42-10-4-6-21(42)31(52)43-11-5-7-22(43)33(54)55/h13-17,19-22,24-26,44-46H,4-12,34H2,1-3H3,(H2,35,47)(H,36,37)(H,38,50)(H,39,48)(H,40,51)(H,41,49)(H,54,55)/t15-,16-,17-,19+,20+,21+,22+,24+,25+,26+/m1/s1

InChI Key

MLDJPZRFSMYAGX-RVWGJXKQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C(CCC(=O)N)N)O

Origin of Product

United States

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